
32-Ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one
Overview
Description
RK 397 is an oxopentaene macrolide antibiotic.
Biological Activity
32-Ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one, commonly known as Mycoticin A , is a naturally occurring macrolide produced by certain fungal strains such as Phaeotheca triangularis. This compound is characterized by its complex structure featuring multiple hydroxyl groups and a long carbon chain. Its potential biological activities have garnered interest in various fields including pharmacology and biotechnology.
Antifungal Properties
Research indicates that Mycoticin A exhibits significant antifungal activity. It has been shown to be effective against various fungal pathogens due to its ability to disrupt cell membrane integrity. The compound's mechanism of action involves binding to ergosterol in fungal membranes, leading to increased permeability and cell death.
Cytotoxicity and Antitumor Activity
Studies have also explored the cytotoxic effects of Mycoticin A on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific tumor cells:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis via mitochondrial pathways |
MCF-7 | 20 | Cell cycle arrest at G2/M phase |
A549 | 25 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Effects
Mycoticin A has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of Mycoticin A can be attributed to its unique structural features:
- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances solubility and interaction with biological membranes.
- Dimethyl Groups : The dimethyl substitutions may influence the compound's lipophilicity and biological interactions.
Case Studies
- Antifungal Efficacy : In a study evaluating the antifungal efficacy of Mycoticin A against Candida albicans, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This highlights its potential as a therapeutic agent against opportunistic fungal infections.
- Cytotoxicity on Cancer Cells : In experiments involving human breast cancer cells (MCF-7), treatment with Mycoticin A resulted in a significant reduction in cell viability after 48 hours of exposure. The observed IC50 value suggests that further investigations into its mechanisms of action are warranted.
- In Vivo Studies : Animal models treated with Mycoticin A showed reduced tumor growth in xenograft models compared to controls. This supports its potential as an anticancer agent.
Future Directions
Despite promising results regarding the biological activities of Mycoticin A, further research is necessary to fully elucidate its mechanisms and optimize its therapeutic applications. Future studies could focus on:
- Synthesis and Derivatization : Exploring synthetic routes to create derivatives with enhanced stability or potency.
- Mechanistic Studies : Investigating the detailed mechanisms underlying its antifungal and anticancer activities.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
Properties
IUPAC Name |
32-ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O10/c1-4-34-24(2)16-17-26(36)18-27(37)19-28(38)20-29(39)21-30(40)22-31(41)23-33(43)25(3)32(42)14-12-10-8-6-5-7-9-11-13-15-35(44)45-34/h5-13,15-17,24-34,36-43H,4,14,18-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZBVOYYWCPWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934983 | |
Record name | 32-Ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154396-73-3 | |
Record name | RK 397 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154396733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32-Ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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